

chemical properties of 3-Amino-3-(4-ethylphenyl)propanoic acid

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Compound of Interest

Compound Name: 3-Amino-3-(4-ethylphenyl)propanoic acid

Cat. No.: B111266

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An In-depth Technical Guide to **3-Amino-3-(4-ethylphenyl)propanoic Acid**

Compound Overview

3-Amino-3-(4-ethylphenyl)propanoic acid is a non-proteinogenic β -amino acid. As a derivative of aryl propionic acid, it belongs to a class of compounds with significant interest in medicinal chemistry and drug development. β -amino acids are crucial building blocks for the synthesis of β -peptides, which can form stable secondary structures, and are valued as chiral synthons in organic synthesis. While specific biological activities for this particular compound are not extensively documented in publicly available literature, the broader family of aryl propionic acid derivatives is known for a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.^{[1][2][3]}

This guide provides a summary of the known chemical properties, exemplary experimental protocols for synthesis and analysis, and a discussion of its potential biological context based on related structures.

Physicochemical Properties

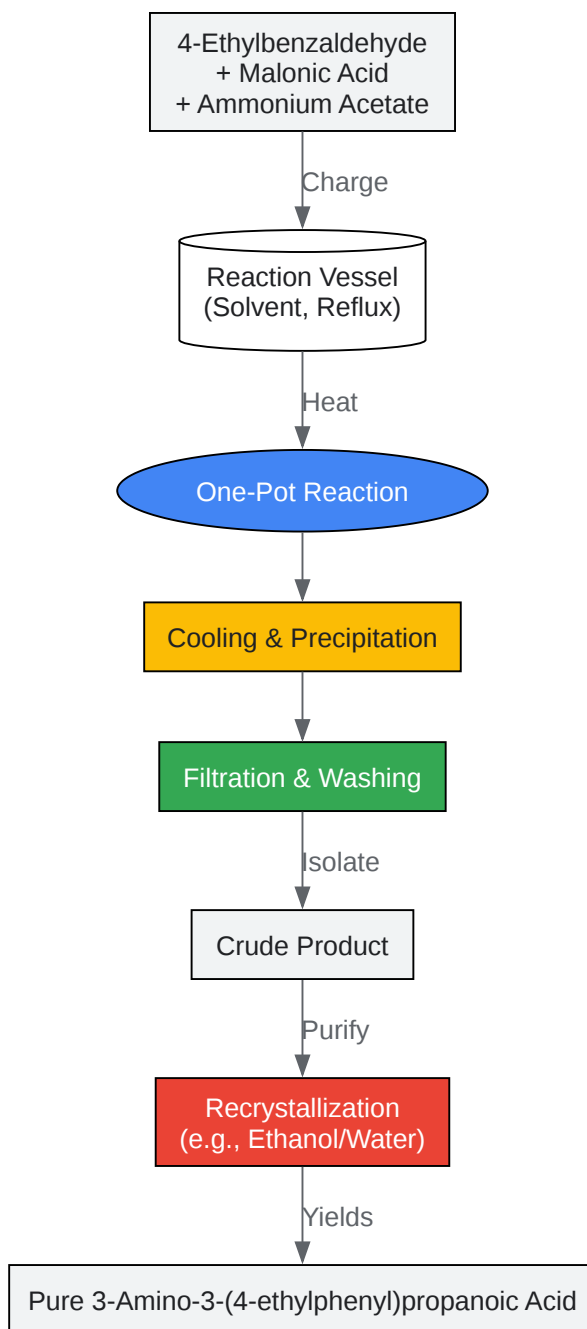
The fundamental physicochemical data for **3-Amino-3-(4-ethylphenyl)propanoic acid** are summarized below. It is important to note that experimental values for properties such as melting point, boiling point, and solubility are not readily available in the cited literature.

Property	Value	Source(s)
CAS Number	117391-52-3	[4] [5] [6]
Molecular Formula	C ₁₁ H ₁₅ NO ₂	[4] [5] [6]
Molecular Weight	193.24 g/mol	[4] [5]
Physical Form	Solid	[4]
IUPAC Name	3-amino-3-(4-ethylphenyl)propanoic acid	N/A
Synonyms	3-(4-Ethylphenyl)-beta-alanine, DI-3-amino-3-(4'-ethylphenyl)propionic acid	[5]
SMILES	<chem>O=C(O)CC(N)C1=CC=C(CC)C=C1</chem>	[4]
InChI Key	CZOSHSPOVINZEF-UHFFFAOYSA-N	[4]

Synthesis and Analysis

General Synthesis Workflow

While a specific, peer-reviewed synthesis for **3-Amino-3-(4-ethylphenyl)propanoic acid** is not detailed in the available search results, a common and facile one-pot method for producing 3-amino-3-arylpropionic acids involves the reaction of an aromatic aldehyde with malonic acid and ammonium acetate.[\[7\]](#) This approach is efficient and can be readily adapted for the target compound.



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Fig. 1: One-pot synthesis workflow for 3-amino-3-arylpropanoic acids.

Experimental Protocols

The following is a generalized protocol for the synthesis of 3-amino-3-arylpropionic acids, adapted for the target molecule.^[7]

- **Reagent Preparation:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-ethylbenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (1.5 eq).
- **Solvent Addition:** Add a suitable solvent, such as ethanol or isopropanol, to the flask.
- **Reaction:** Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to induce precipitation of the product.
- **Isolation:** Collect the resulting solid by vacuum filtration. Wash the filter cake with cold water followed by a cold non-polar solvent (e.g., diethyl ether) to remove unreacted aldehyde.
- **Purification:** Dry the crude solid. Further purification can be achieved by recrystallization from a solvent system such as an ethanol/water mixture to yield the pure **3-Amino-3-(4-ethylphenyl)propanoic acid**.
- **Characterization:** Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

This protocol describes a general High-Performance Liquid Chromatography (HPLC) method for the analysis of aryl propanoic acids and can be used as a starting point for the purity determination of the title compound.^[8]

- **System:** A standard HPLC system equipped with a UV or fluorescence detector.
- **Column:** A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
- **Mobile Phase:** An isocratic or gradient mixture of an aqueous buffer (e.g., 25 mM phosphate buffer, pH 3.5) and an organic solvent (e.g., acetonitrile). A typical starting ratio could be 60:40 (Buffer:Acetonitrile).

- Flow Rate: 1.0 - 1.2 mL/min.
- Column Temperature: Elevated temperatures (e.g., 60-80°C) may be required for zirconia-based columns, while ambient to 40°C is common for silica-based columns.[8]
- Detection: UV detection at a wavelength of approximately 220 nm. For enhanced sensitivity, fluorescence detection can be employed with excitation at ~220 nm and emission at ~285 nm.[8]
- Sample Preparation: Dissolve a precisely weighed amount of the compound in the mobile phase or a suitable solvent to a known concentration (e.g., 0.1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
- Analysis: Inject the sample and integrate the peak area to determine purity relative to a standard or by area percentage.

Biological Context and Potential Applications

Direct experimental data on the biological activity or signaling pathway modulation of **3-Amino-3-(4-ethylphenyl)propanoic acid** is scarce. However, its structural class provides a basis for potential applications.

- Peptidomimetics: As a β-amino acid, it can be incorporated into peptide chains to create β-peptides. These structures are resistant to enzymatic degradation and can adopt stable helical or sheet-like conformations, making them attractive for developing novel therapeutics with improved metabolic stability.[9]
- Pharmacological Scaffolds: Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with ibuprofen being a prominent example. [1] The core structure of the title compound is related to these NSAIDs. Furthermore, functionalized 3-amino-3-arylpropanoic acid derivatives have been synthesized and investigated for a range of activities, including anticancer and antimicrobial effects, suggesting this scaffold is a promising starting point for drug discovery programs.[3][10]

Given the lack of specific pathway data, no signaling diagram can be provided. Research into this molecule would likely begin with broad phenotypic screening against cancer cell lines,

bacterial strains, or enzyme panels (e.g., cyclooxygenases) to identify potential biological targets.

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